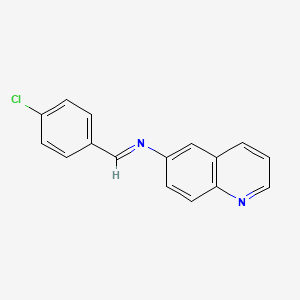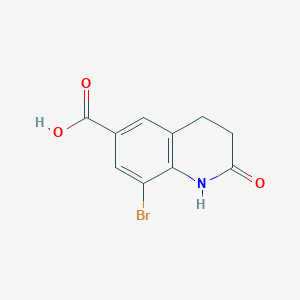
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane is a chemical compound with the molecular formula C11H18N4O2S It is known for its unique structure, which includes a hydrazinyl group attached to a pyridine ring, a sulfonyl group, and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the hydrazinylpyridine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the azepane ring is formed through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The azepane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperidine
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)morpholine
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)pyrrolidine
Comparison
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane is unique due to its azepane ring, which provides a larger and more flexible structure compared to piperidine, morpholine, and pyrrolidine derivatives. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H18N4O2S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
[3-(azepan-1-ylsulfonyl)pyridin-4-yl]hydrazine |
InChI |
InChI=1S/C11H18N4O2S/c12-14-10-5-6-13-9-11(10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,12H2,(H,13,14) |
Clave InChI |
KRTBDVXGMPXUMK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)





![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)



